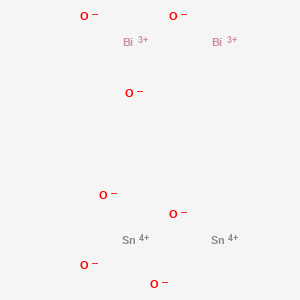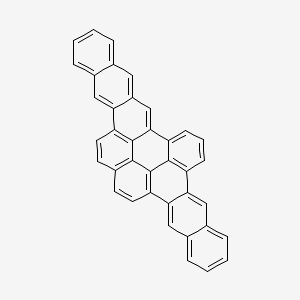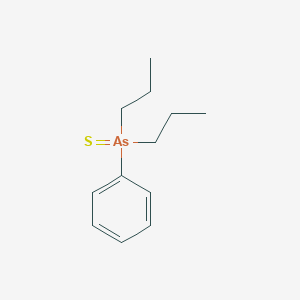
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane, also known as arsine sulfide, phenyldipropyl-, is a chemical compound with the molecular formula C12H19AsS. This compound is part of the organoarsenic family, which includes compounds containing carbon-arsenic bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with dipropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various organoarsenic compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the dipropyl sulfide group.
Diphenylarsine sulfide: Contains two phenyl groups instead of one phenyl and two propyl groups.
Triphenylarsine: Contains three phenyl groups and no sulfide group.
Uniqueness
Phenyl(dipropyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of both phenyl and dipropyl sulfide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
13414-83-0 |
|---|---|
Formule moléculaire |
C12H19AsS |
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
phenyl-dipropyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C12H19AsS/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
SQDHSKLCSLSUGN-UHFFFAOYSA-N |
SMILES canonique |
CCC[As](=S)(CCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
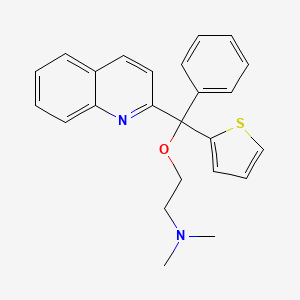
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
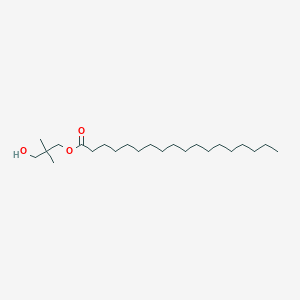
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

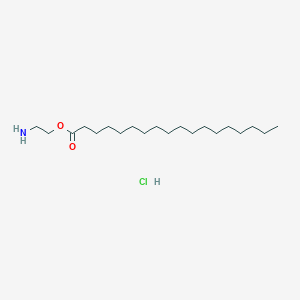
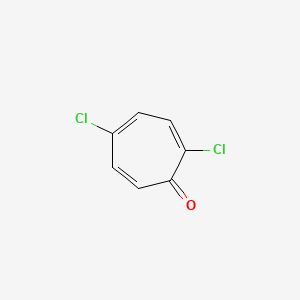
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


